molecular formula C13H10ClFN2OS B5513981 N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea

Cat. No.: B5513981
M. Wt: 296.75 g/mol
InChI Key: CKHPZINYHPOQNG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 3-chloro-4-fluorophenyl group and a 3-hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 3-hydroxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Concentrated nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives

Scientific Research Applications

Chemistry: N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme or target protein.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-(3-hydroxyphenyl)thiourea
  • N-(4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea
  • N-(3-chloro-4-fluorophenyl)-N’-(4-hydroxyphenyl)thiourea

Comparison: N-(3-chloro-4-fluorophenyl)-N’-(3-hydroxyphenyl)thiourea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2OS/c14-11-7-9(4-5-12(11)15)17-13(19)16-8-2-1-3-10(18)6-8/h1-7,18H,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPZINYHPOQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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